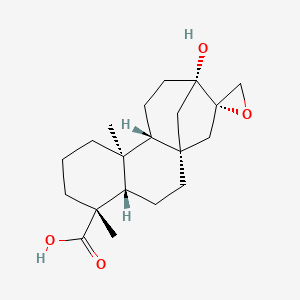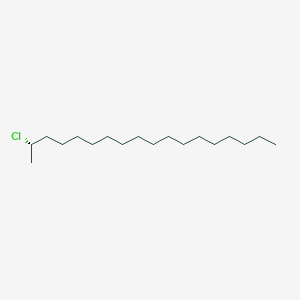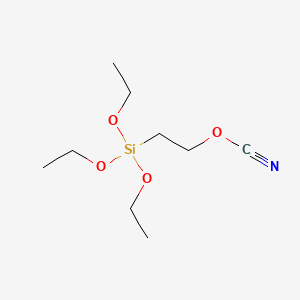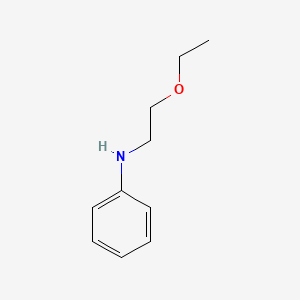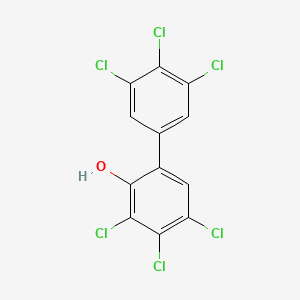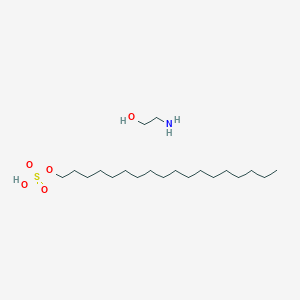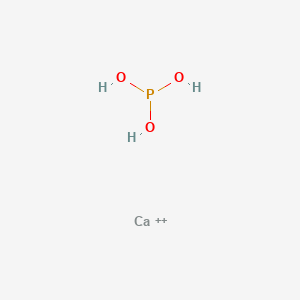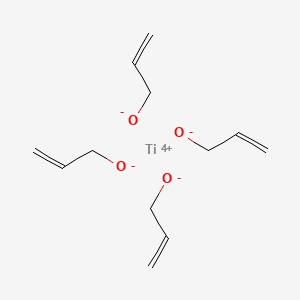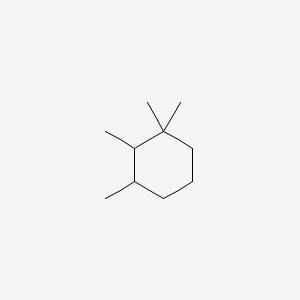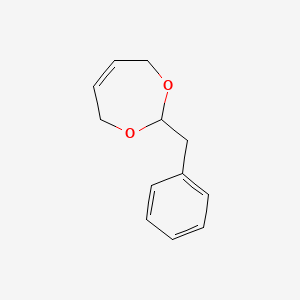
2-Benzyl-4,7-dihydro-1,3-dioxepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4,7-dihydro-1,3-dioxepin is a heterocyclic organic compound that belongs to the class of dioxepines These compounds are characterized by a seven-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of 2-butene-1,4-diol with benzaldehyde. This reaction proceeds through an acid-catalyzed cyclization process, forming the dioxepin ring structure . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction temperatures and pressures, as well as employing efficient separation techniques to isolate the desired product from the reaction mixture.
化学反応の分析
Types of Reactions
2-Benzyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of initiators like azodiisobutyronitrile (AIBN).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), which can reduce the dioxepin ring to form dihydro derivatives.
Substitution: The benzyl group in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen, AIBN, and controlled temperature conditions (e.g., 323 K) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation products include various oxygenated derivatives of the dioxepin ring.
Reduction: Reduction leads to the formation of dihydro derivatives.
Substitution: Substituted benzyl derivatives with functional groups like nitro, bromo, etc.
科学的研究の応用
2-Benzyl-4,7-dihydro-1,3-dioxepin has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 2-Benzyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets through various pathways:
Oxidation Mechanism: The compound undergoes initiated oxidation, where the peroxyl radical abstracts a hydrogen atom from the cycloolefin, leading to chain continuation and formation of oxidation products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures through the formation of ylides and subsequent cyclization.
類似化合物との比較
2-Benzyl-4,7-dihydro-1,3-dioxepin can be compared with other similar compounds, such as:
4,7-Dihydro-1,3-dioxepin: Lacks the benzyl group, making it less reactive in certain chemical reactions.
2-Isopropyl-4,7-dihydro-1,3-dioxepin: Contains an isopropyl group instead of a benzyl group, leading to different reactivity and applications.
4,7-Dihydro-2-phenyl-1,3-dioxepin: Similar structure but with a phenyl group, used in different synthetic applications.
The uniqueness of this compound lies in its benzyl group, which enhances its reactivity and broadens its range of applications in various fields.
特性
CAS番号 |
84473-75-6 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2-benzyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-14-12/h1-7,12H,8-10H2 |
InChIキー |
MZZDWTVIULLXSC-UHFFFAOYSA-N |
正規SMILES |
C1C=CCOC(O1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


